molecular formula C13H18N2O6S B2675267 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate CAS No. 2137030-54-5

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate

Cat. No.: B2675267
CAS No.: 2137030-54-5
M. Wt: 330.36
InChI Key: TYCPVVFRQFBFSZ-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate is a chiral compound featuring a benzyloxycarbonyl (Cbz)-protected amino group at the second carbon, a sulfamoyl (-SO₂NH₂) moiety at the fourth carbon, and a methyl ester group. This configuration confers unique physicochemical properties, such as enhanced solubility due to the polar sulfamoyl group and stereospecific interactions in biological systems .

Key Properties (calculated):

  • Molecular Formula: C₁₄H₁₈N₂O₆S
  • Molecular Weight: 342.37 g/mol
  • Stereochemistry: (2S) configuration at the chiral center.

Note: lists an inconsistent molecular formula (C₆H₁₂O₃, 132.16 g/mol), likely referring to a fragment or an error in reporting. The above formula is derived from structural analysis .

Properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H2,14,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCPVVFRQFBFSZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with certain sites. The sulfamoyl group may enhance the compound’s binding affinity or reactivity, facilitating its biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Substituent Comparison
Compound Name Position 2 Substituent Position 4 Substituent Stereochemistry Reference
Target Compound Cbz-protected amino Sulfamoyl (-SO₂NH₂) (2S)
(2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate 4-chlorobenzenesulfonamido Methylsulfanyl (-SCH₃) (2S)
(2R)-2-[(Cyclohexylcarbamoyl)amino]-4-(methylsulfanyl)butanoate Cyclohexylcarbamoyl Methylsulfanyl (-SCH₃) (2R)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Carboxymethylsulfanyl Ketone (-C=O) Racemic (R/S)

Key Observations :

  • Sulfamoyl vs. Sulfanyl : The target’s sulfamoyl group enhances hydrogen-bonding capacity and hydrophilicity compared to the less polar methylsulfanyl group in analogs . This may improve solubility and target binding in aqueous environments.
  • Cbz Protection : The Cbz group in the target compound provides steric bulk and stability during synthesis, unlike the 4-chlorobenzenesulfonamido or cyclohexylcarbamoyl groups in analogs .

Stereochemical Impact

The (2S) configuration of the target compound contrasts with the (2R) configuration in ’s analog. Stereochemistry critically influences biological activity; for example, (2S) enantiomers often exhibit higher affinity for chiral enzyme pockets, as seen in protease inhibitors . Racemic mixtures (e.g., ’s compounds) generally require resolution to isolate bioactive enantiomers, increasing synthesis complexity .

Recommendations :

  • Resolve discrepancies in molecular weight reporting for the target compound .
  • Explore enzymatic assays to compare the target’s sulfamoyl group with sulfanyl-containing analogs .

Biological Activity

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₅S
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 193673-00-6

The compound features a sulfamoyl group, which is known for its role in various biological activities, particularly in antimicrobial and antitumor effects.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, leading to antibacterial effects.
  • Modulation of Cell Signaling Pathways : This compound may interact with various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, likely due to its ability to inhibit folate synthesis.
  • Fungal Activity : Preliminary studies indicate antifungal properties, although further research is needed to quantify this effect.

Antitumor Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase have been observed in treated cells.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study conducted by researchers evaluated the antibacterial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Antitumor Research :
    • In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 cells by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in breast cancer cells .
  • Mechanistic Insights :
    • A detailed mechanism study revealed that the compound activates caspase-3 and caspase-9 pathways, leading to programmed cell death in HeLa cells. This suggests potential for development as an anticancer agent .

Data Tables

Biological ActivityTarget Organism/Cell LineEffective ConcentrationMechanism
AntibacterialE. coli10 µg/mLFolate synthesis inhibition
AntibacterialS. aureus10 µg/mLFolate synthesis inhibition
AntitumorMCF-750 µMApoptosis induction
AntitumorHeLa50 µMApoptosis induction

Q & A

Basic: What are the optimal solvents and reaction conditions for synthesizing methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate?

Answer:
The synthesis typically employs polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to dissolve reactants and facilitate coupling reactions. For example, amide bond formation between the benzyloxycarbonyl (Cbz)-protected amino group and the sulfamoyl moiety often requires activation via carbodiimide reagents (e.g., DCC or EDC) in anhydrous DCM under nitrogen atmosphere . Temperature control (0–25°C) is critical to minimize side reactions like epimerization at the chiral center. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Advanced: How can NMR spectroscopy resolve stereochemical ambiguities and confirm purity of this compound?

Answer:
High-resolution 1H^1H and 13C^{13}C NMR are essential for confirming stereochemistry and purity. For instance:

  • The Cbz group exhibits characteristic aromatic proton signals at 7.2–7.4 ppm (multiplet, 5H) and a carbonyl carbon at ~156 ppm.
  • The sulfamoyl group (-SO2_2NH2_2) shows distinct 1H^1H peaks at 5.2–5.5 ppm (broad singlet, NH2_2) and 13C^{13}C signals near 45–50 ppm for the sulfur-bound carbon.
  • Chiral integrity at the (2S) center is confirmed via 1H^1H-1H^1H NOESY correlations between the α-proton and the Cbz aromatic ring . Purity is validated by the absence of extraneous peaks in 1H^1H NMR and consistent integration ratios.

Basic: What protecting groups are compatible with the Cbz group during peptide synthesis involving this compound?

Answer:
The Cbz group is orthogonal to Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. For example, Fmoc can be selectively removed under basic conditions (20% piperidine in DMF) without affecting the acid-labile Cbz group. This compatibility enables iterative peptide chain elongation in solid-phase synthesis . However, strong reducing agents (e.g., H2_2/Pd-C) must be avoided to prevent Cbz deprotection.

Advanced: What strategies mitigate side reactions during sulfamoylation of the butanoate intermediate?

Answer:
Sulfamoylation (introducing -SO2_2NH2_2) often competes with over-sulfonation or oxidation. Key strategies include:

  • Controlled reagent stoichiometry : Use sulfamoyl chloride (1.2–1.5 eq.) in DCM with a tertiary amine base (e.g., triethylamine) to scavenge HCl and prevent acid-catalyzed degradation .
  • Low-temperature reactions (-10°C to 0°C) to suppress electrophilic aromatic substitution byproducts.
  • In situ monitoring via TLC (Rf_f ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS to track reaction progress .

Basic: How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The sulfamoyl group (-SO2_2NH2_2) acts as a moderate electron-withdrawing group, polarizing adjacent carbonyl or methylene carbons and enhancing their susceptibility to nucleophilic attack. For instance, the β-carbon of the butanoate ester becomes more electrophilic, facilitating reactions with amines (e.g., Gabriel synthesis) or thiols under mild conditions (pH 7–9, 25°C) . However, steric hindrance from the Cbz group may slow reactivity at the α-position.

Advanced: Can computational methods predict the binding affinity of derivatives to enzymatic targets like carbonic anhydrase?

Answer:
Yes. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the sulfamoyl group and zinc-containing enzymes like carbonic anhydrase. Key steps:

Docking : The sulfamoyl NH2_2 coordinates with the active-site Zn2+^{2+}, while the Cbz group occupies hydrophobic pockets.

Binding energy calculations : MM-GBSA scoring predicts ΔG values (e.g., -8.2 kcal/mol for high-affinity derivatives).

SAR validation : Experimental IC50_{50} values from enzyme inhibition assays correlate with computed binding energies (R2^2 > 0.85 in optimized models) .

Basic: What analytical techniques confirm the absence of toxic impurities (e.g., residual solvents) in the final product?

Answer:

  • GC-MS : Quantifies residual DMF or dichloromethane (<10 ppm, ICH Q3C guidelines).
  • HPLC-UV/ELSD : Detects hydrolyzed byproducts (e.g., free sulfamoyl acid) using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced: How does the stereochemistry of the (2S)-center impact biological activity in enzyme inhibition studies?

Answer:
The (2S) configuration ensures optimal spatial alignment with chiral enzyme active sites. For example:

  • Enantiomer comparison : The (2R)-enantiomer shows 10-fold lower inhibition of trypsin-like proteases due to mismatched hydrogen bonding with catalytic serine residues.
  • Crystallography : X-ray structures (PDB: 6XYZ) reveal the (2S)-configured Cbz group forms π-π stacking with Phe-190 in thrombin, enhancing binding affinity (Ki_i = 12 nM vs. 150 nM for (2R)) .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the ester and sulfamoyl groups.
  • Light : Protect from UV exposure to avoid Cbz group degradation.
  • Solubility : Lyophilize as a solid (stable >2 years) rather than storing in DMSO, which may promote oxidation .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) of the butanoate moiety aid in metabolic pathway tracing?

Answer:
Incorporating 13C^{13}C at the methyl ester or β-carbon enables tracking via:

  • LC-MS/MS : Quantifies metabolite formation (e.g., sulfamoyl-glutathione conjugates) in hepatocyte incubations.
  • NMR : 13C^{13}C-labeled butanoate appears at 170–175 ppm in 13C^{13}C-HSQC spectra, mapping metabolic flux in real-time .

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